Benzestrol
Description
Properties
IUPAC Name |
4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFBSAKKUNBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861663 | |
| Record name | 4,4'-(3-Ethylhexane-2,4-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-95-0 | |
| Record name | Benzestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzestrol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(3-Ethylhexane-2,4-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27512LR47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Benzestrol, a synthetic nonsteroidal estrogen of the stilbestrol group, primarily targets estrogen receptors (ERs), specifically ERα and ERβ. These receptors play a crucial role in the regulation of reproductive and secondary sexual characteristics.
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them. It is reported to have about 130% of the relative binding affinity of estradiol for the estrogen receptors. This binding triggers a series of cellular responses, mimicking the effects of natural estrogens.
Pharmacokinetics
As a synthetic estrogen, it is expected to be absorbed into the bloodstream, distributed to tissues expressing estrogen receptors, metabolized primarily in the liver, and excreted via the kidneys.
Result of Action
This compound, acting as a potent estrogen, can produce the same type of estrus in castrate rats when injected at 0.8 to 1.0 micrograms as when the rat was injected with 2.0 to 2.5 micrograms of estrone. This suggests that this compound can effectively increase estrogenic activity, even at lower doses.
Biochemical Analysis
Biochemical Properties
Benzestrol is a very potent estrogen. It has about 130% of the relative binding affinity of estradiol for the estrogen receptors. This high affinity allows this compound to interact with estrogen receptors and exert its effects.
Cellular Effects
This compound, like other estrogens, can have profound effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through binding interactions with estrogen receptors. This binding can lead to changes in gene expression and can influence various cellular processes.
Biological Activity
Benzestrol, a synthetic nonsteroidal estrogen belonging to the stilbestrol group, has been the subject of various studies focusing on its biological activity, particularly its estrogenic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, methods of administration, and relevant case studies.
Chemical Structure and Properties
This compound is chemically classified as 2,4-di(p-hydroxyphenyl)-3-ethyl hexane. Its structure features two phenolic rings connected by a central aliphatic chain, which contributes to its estrogenic activity. The compound has been shown to exhibit potent estrogen-like effects in various animal models.
This compound primarily exerts its biological effects by binding to estrogen receptors (ER), particularly estrogen receptor alpha (ERα). Upon binding, it activates transcriptional programs that lead to physiological changes typical of estrogenic activity. The compound's binding affinity for ERα has been studied extensively, revealing that certain stereoisomers of this compound may have higher activity than others .
Methods of Administration
Research on this compound has utilized various routes of administration:
- Subcutaneous Injection : Administered in sesame oil, this method has been shown to produce significant estrus in castrate rats at doses as low as 0.8 to 1.0 micrograms.
- Oral Administration : Given via stomach tube in 40% alcohol, this method also demonstrated effective estrogenic activity.
- Pellet Implantation : Subcutaneous implantation of pellets containing this compound provided sustained release and continuous exposure to the compound.
Estrogenic Activity
This compound has demonstrated significant estrogenic effects in multiple studies:
- In a study by Blanchard and Stebbins (1945), this compound was found to produce estrus comparable to higher doses of estrone in castrate rats. This suggests that this compound is more potent than estrone when administered at lower doses .
- The compound was also investigated for its effects on hematopoietic systems, showing alterations in white blood cell counts and hemoglobin levels in treated rats .
Safety and Toxicity
Despite its estrogenic efficacy, this compound's safety profile raised concerns leading to its discontinuation in clinical use. Historical data indicate potential adverse effects associated with long-term exposure, similar to those observed with other synthetic estrogens.
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Hematopoietic System Study : This study assessed the impact of this compound on blood parameters in rats. Results indicated significant changes in red blood cell counts and hemoglobin levels following administration .
- Comparative Estrogenicity Study : A comparative analysis showed that this compound could achieve similar biological responses as natural estrogens but with lower dosages, indicating its potential utility as a potent synthetic alternative .
- Stereoisomer Activity Investigation : Recent research focused on synthesizing various stereoisomers of this compound and evaluating their binding affinities to ERα. The findings suggest that specific stereoisomers may exhibit enhanced biological activity compared to others .
Data Summary Table
Scientific Research Applications
Hormonal Treatments
Benzestrol has been primarily used as a synthetic estrogen in hormone replacement therapy (HRT). Its applications include:
- Menopausal Symptom Relief : this compound has been prescribed to alleviate symptoms associated with menopause, such as hot flashes and vaginal atrophy. Its effectiveness is comparable to other forms of estrogen like estrone and estradiol .
- Primary Ovarian Insufficiency : It is indicated for treating conditions related to insufficient ovarian hormone production, helping to restore hormonal balance in affected individuals .
Prevention of Premature Births
Historically, this compound was administered to pregnant women to prevent premature births by increasing estrogen levels. However, its use in this context has diminished due to concerns over potential side effects.
Endocrine Disruption Studies
This compound has been studied for its role as an endocrine disruptor. Research has focused on its effects on the reproductive systems of various animal models, particularly rats. Studies indicate that this compound can induce estrus in castrated female rats at lower doses compared to natural estrogens like estrone, highlighting its potency as an estrogenic compound.
Synthesis and Isomer Studies
Recent research has explored the selective synthesis of this compound isomers through innovative catalytic methods. This work aims to enhance our understanding of its biological activity and potential therapeutic uses .
Estrogenic Activity in Aquatic Systems
This compound's estrogenic properties have raised concerns regarding its presence in aquatic environments. Studies have shown that synthetic estrogens can disrupt endocrine functions in fish and other aquatic organisms, leading to reproductive issues and population declines .
Comparative Data Table
Case Study 1: Hormonal Effects on Rats
In a study involving castrated female rats, this compound was administered via subcutaneous injection. The results indicated that doses as low as 0.8-1.0 micrograms were sufficient to induce estrus, demonstrating its potency compared to higher doses of estrone required for similar effects.
Case Study 2: Environmental Monitoring
Research monitoring the presence of synthetic estrogens, including this compound, in water bodies revealed significant impacts on local fish populations. The findings underscored the need for robust strategies to mitigate endocrine-disrupting chemicals in the environment .
Comparison with Similar Compounds
Diethylstilbestrol (DES)
- Structure : DES (C₁₈H₂₀O₂) has a stilbene backbone with two ethyl groups and hydroxylated aromatic rings, whereas Benzestrol incorporates a trimethylene chain with additional methyl and ethyl groups .
- Pharmacology : DES polymers, such as polydiethylstilbestrol phosphate (P.S.P.), exhibit prolonged estrogenic activity (>30 days in rats) compared to this compound’s polymeric phosphate (14 days) .
- Safety: Both compounds are linked to carcinogenic risks, with this compound listed in carcinogenicity studies (Table VI) . DES is notorious for transplacental carcinogenesis, a risk shared by this compound due to structural similarities .
Hexestrol
Chlorotrianisene
Broparestrol
- Structure : Broparestrol (C₂₂H₁₉Br) contains a bromine atom and an ethylene backbone, unlike this compound’s trimethylene chain .
- Regulation : Both are classified under similar FDA and international codes (e.g., XEVMPD SUB05926MIG for Broparestrol) .
Pharmacological and Regulatory Data
Table 1: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Estrogenic Duration (Days, Rats) | Key Substituents | Regulatory Code (HS) |
|---|---|---|---|---|
| This compound | C₂₀H₂₆O₂ | 14 | Ethyl, Methyl | 29072900 |
| DES | C₁₈H₂₀O₂ | >30 | Ethyl | 29072900 |
| Hexestrol | C₁₈H₂₂O₂ | 7–10 | None | 29072900 |
| Chlorotrianisene | C₂₃H₂₁ClO₃ | 21–28 | Chlorine, Methoxy | 29072900 |
Q & A
Q. What are the most reliable analytical methods for detecting Benzestrol in biological matrices, and how can their sensitivity be optimized?
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is widely used for this compound detection due to its specificity and low detection limits (0.25 ppb in bovine/porcine urine and liver samples) . To enhance sensitivity:
- Use isotope-labeled internal standards to correct for matrix effects.
- Optimize sample preparation (e.g., solid-phase extraction) to reduce interference.
- Validate methods with spike-recovery experiments across multiple matrices.
Q. How should experimental protocols for synthesizing this compound derivatives be standardized to ensure reproducibility?
- Documentation: Follow guidelines from the Beilstein Journal of Organic Chemistry, ensuring detailed synthesis steps, solvent/reagent purity, and reaction conditions (e.g., temperature, catalyst loading) .
- Characterization: For new compounds, provide NMR, HRMS, and elemental analysis data. For known compounds, cite literature confirming identity .
- Batch Consistency: Use controlled catalyst systems (e.g., iterative diastereoselective homologations) to minimize stereochemical variability .
Q. What ethical standards apply to preclinical studies involving this compound’s hormonal effects?
- Animal Studies: Adhere to institutional review board (IRB) protocols for humane endpoints, sample size justification, and 3Rs principles (Replacement, Reduction, Refinement) .
- Data Integrity: Avoid selective reporting; disclose all experimental outcomes, including negative results .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s estrogenic activity data across different assay systems?
- Methodological Triangulation: Compare results from in vitro (e.g., ERα/β binding assays) and in vivo models (e.g., uterotrophic assays) to identify context-dependent effects .
- Contradiction Analysis: Apply principles from qualitative research by iteratively revisiting experimental design, re-examining assumptions (e.g., metabolite interference), and cross-validating with orthogonal techniques (e.g., CRISPR-edited ER knockout models) .
Q. What strategies are effective for isolating and characterizing stereoisomers of this compound, and how do they impact biological activity?
- Synthesis: Employ catalyst-controlled diastereoselective Matteson homologations to generate specific isomers, as demonstrated for this compound derivatives .
- Characterization: Use chiral HPLC and X-ray crystallography to confirm stereochemistry.
- Activity Correlation: Test isomers in receptor-binding assays; for example, α-ethyl derivatives show higher estrogenic activity than β-ethyl analogs due to steric compatibility with ER binding pockets .
Q. How can computational models improve the design of this compound analogs with reduced off-target effects?
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict ER binding affinities and prioritize analogs for synthesis .
- ADMET Profiling: Apply tools like SwissADME to assess pharmacokinetic properties and toxicity risks early in the design phase .
Q. What are the limitations of in vitro models for studying this compound’s endocrine-disrupting effects, and how can they be mitigated?
- Limitations: Lack of metabolic activation (e.g., liver enzyme activity) and tissue-specific responses.
- Solutions: Co-culture systems (e.g., hepatocyte-ER+ cell co-cultures) or microphysiological systems (e.g., organ-on-a-chip) to mimic in vivo conditions .
Methodological and Ethical Considerations
Q. How should researchers manage conflicting data between academic studies and regulatory toxicology reports on this compound?
- Critical Appraisal: Evaluate study designs for differences in dosing, exposure duration, and model systems. Prioritize peer-reviewed studies with transparent methodology .
- Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data and identify confounding variables .
Q. What steps ensure reproducibility when adapting literature methods for this compound synthesis?
- Detailed Replication: Include exact equipment specifications (e.g., Schlenk line vs. standard glassware) and environmental controls (e.g., inert atmosphere).
- Supporting Information: Publish full experimental details (e.g., reaction monitoring via TLC/HPLC) in supplementary materials, as per Beilstein guidelines .
Q. How can researchers balance open science principles with intellectual property concerns in this compound-related drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
